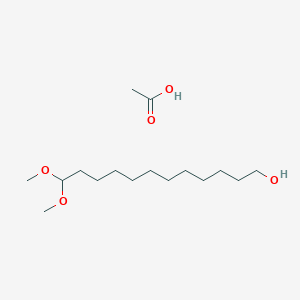![molecular formula C13H21NO2 B12610594 Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- CAS No. 651304-80-2](/img/structure/B12610594.png)
Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- is a chemical compound with the molecular formula C₁₃H₂₁NO₂. It is known for its unique structure, which includes a phenol group and a hydroxypentylaminoethyl side chain. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- typically involves the reaction of phenol with an appropriate amine and a hydroxypentyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction may yield simpler phenolic compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxypentylaminoethyl side chain allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- can be compared with other similar compounds, such as:
Phenol, 2-[1-[(4-hydroxybutyl)amino]ethyl]-: This compound has a shorter hydroxyalkyl chain, which may affect its binding affinity and reactivity.
Phenol, 2-[1-[(6-hydroxyhexyl)amino]ethyl]-: This compound has a longer hydroxyalkyl chain, potentially altering its solubility and interaction with molecular targets.
The uniqueness of Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]- lies in its specific chain length and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
651304-80-2 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
2-[1-(5-hydroxypentylamino)ethyl]phenol |
InChI |
InChI=1S/C13H21NO2/c1-11(14-9-5-2-6-10-15)12-7-3-4-8-13(12)16/h3-4,7-8,11,14-16H,2,5-6,9-10H2,1H3 |
Clave InChI |
FTXVZLBMVKCLSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1O)NCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


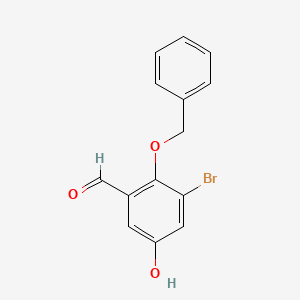

![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)
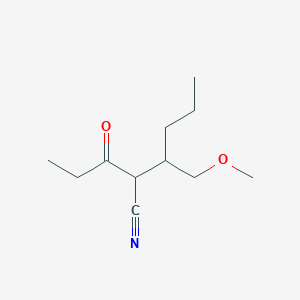
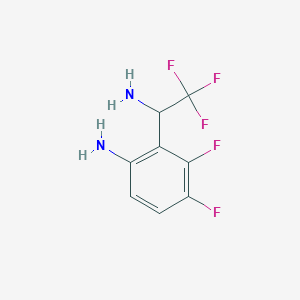
![3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid](/img/structure/B12610546.png)

![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)
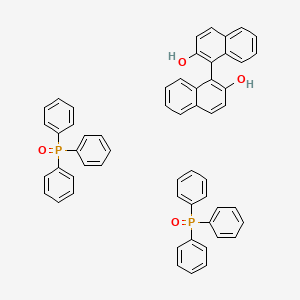
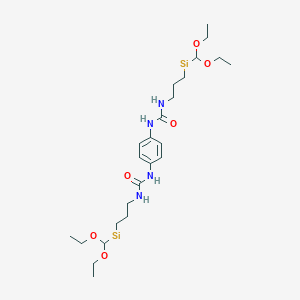
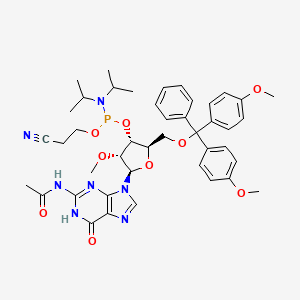
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
